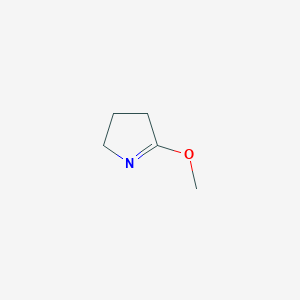

5-methoxy-3,4-dihydro-2H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 601819. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methoxy-3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGNDKJRRNVSEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90326564 | |

| Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5264-35-7 | |

| Record name | 5-methoxy-3,4-dihydro-2H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90326564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxy-1-Pyrroline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-methoxy-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-3,4-dihydro-2H-pyrrole, also known by its tautomeric name 2-methoxy-1-pyrroline, is a cyclic imino ether with significant applications in organic synthesis and medicinal chemistry. Its unique structural features make it a valuable building block for the synthesis of a variety of biologically active molecules and complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Number | 5264-35-7 | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 148-149 °C | [2] |

| Melting Point | -61 °C | [2] |

| Density | 1.041 g/cm³ | [2] |

| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in water. | [2] |

Synthesis

A common and effective method for the synthesis of this compound is the O-methylation of the readily available lactam, 2-pyrrolidinone. This transformation is typically achieved using a powerful methylating agent such as dimethyl sulfate.[3]

Experimental Protocol: Synthesis from 2-Pyrrolidinone

Materials:

-

2-Pyrrolidinone

-

Dimethyl sulfate

-

Inert solvent (e.g., anhydrous benzene or toluene)

-

Base (e.g., potassium carbonate) - optional, for neutralization

-

Apparatus for reflux and distillation

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of 2-pyrrolidinone in an anhydrous inert solvent is prepared.

-

Dimethyl sulfate is added dropwise to the stirred solution. An exothermic reaction may be observed.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

If necessary, a base such as potassium carbonate is added to neutralize any acidic byproducts.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-13 (¹³C) NMR spectra provide detailed information about the molecular structure.

¹H NMR (Proton NMR): The expected chemical shifts for the protons in this compound are as follows:

-

-OCH₃ (methoxy protons): A singlet around 3.6 ppm.

-

-CH₂- (protons at C4): A multiplet around 1.9-2.1 ppm.

-

-CH₂- (protons at C3): A triplet around 2.4-2.6 ppm.

-

-CH₂- (protons at C5): A triplet around 3.7-3.9 ppm.

¹³C NMR (Carbon-13 NMR): The anticipated chemical shifts for the carbon atoms are:

-

C4: ~20-25 ppm

-

C3: ~30-35 ppm

-

-OCH₃: ~55-60 ppm

-

C5: ~60-65 ppm

-

C2 (imine carbon): ~165-170 ppm

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following key absorption bands:

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| ~2850-2950 | C-H stretch | Aliphatic |

| ~1660 | C=N stretch | Imine |

| ~1240 | C-O stretch | Ether |

The presence of a strong absorption band around 1660 cm⁻¹ is indicative of the C=N double bond of the imine functionality, and the absence of a strong C=O stretching band (typically around 1700-1750 cm⁻¹) confirms the conversion of the lactam starting material.[3]

Reactivity

This compound, as a cyclic imino ether, exhibits reactivity characteristic of this functional group. The imine bond is susceptible to hydrolysis under acidic conditions, regenerating the corresponding lactam (2-pyrrolidinone) and methanol.

The carbon atom of the C=N double bond is electrophilic and can be attacked by nucleophiles. For instance, it has been reported to react with nitroacetate to form an aziridine, which serves as an intermediate in the synthesis of various pharmaceuticals.[1]

Biological Significance and Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its derivatives are being explored for a range of therapeutic applications.

-

Pharmaceutical Synthesis: It is utilized as a starting material for the creation of complex molecules with potential biological activities.[2] It has been employed as a reagent in the design and preparation of dihydroindolones and dihydroindolizinones, which have shown potential as orally available MEK (mitogen-activated protein kinase kinase) inhibitors with in vivo antitumor efficacy.[]

-

Medicinal Chemistry: In a broader context, this compound is used in medicinal chemistry to prepare molecules that can inhibit the activity of biological enzymes and regulate cell signaling pathways.[2]

-

Antibacterial Effects: There is evidence to suggest that this compound exhibits antibacterial activity against Mycobacterium tuberculosis and other bacteria.[1]

While the direct involvement of this compound in specific signaling pathways is not yet extensively documented, its role as a precursor to MEK inhibitors suggests an indirect influence on the Ras/Raf/MEK/ERK pathway. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Safety Information

This compound is considered to have low toxicity. However, standard laboratory safety precautions should always be observed.

-

Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[2]

-

Ventilation: Use in a well-ventilated area to avoid inhalation of vapors.[2]

-

Storage: Store away from sources of ignition and oxidizing agents in a tightly sealed container.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and valuable compound for chemical and pharmaceutical research. Its straightforward synthesis from 2-pyrrolidinone, coupled with its unique reactivity as a cyclic imino ether, makes it an attractive building block for the development of novel therapeutic agents, particularly in the area of oncology. Further research into its biological activities and direct interactions with cellular pathways will likely uncover new and exciting applications for this important heterocyclic compound.

References

An In-depth Technical Guide to 5-methoxy-3,4-dihydro-2H-pyrrole (CAS: 5264-35-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-3,4-dihydro-2H-pyrrole, a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides insights into its synthesis, and explores its role in the development of targeted therapeutics, particularly MEK inhibitors and antiviral agents.

Core Compound Properties

This compound, also known as 2-methoxy-1-pyrroline, is a cyclic imine ether. Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 5264-35-7 | [1][2][3] |

| Molecular Formula | C₅H₉NO | [1][2][3] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 118-121 °C | [3] |

| Density | 1.05±0.1 g/cm³ (Predicted) | [3][4] |

| Flash Point | 26.5±12.7 °C | [4] |

| Refractive Index | 1.4375 | [3] |

| SMILES | COC1=NCCC1 | [2] |

| InChI | InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3 | [5] |

Spectroscopic Data

While specific spectra are not widely published in publicly available literature, typical analytical data for a compound of this nature would include:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the methoxy group protons, and the three methylene groups of the dihydropyrrole ring. |

| ¹³C NMR | Resonances for the five carbon atoms, including the imino carbon, the methoxy carbon, and the three methylene carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| Infrared (IR) | Characteristic absorption bands for C=N and C-O stretching vibrations. |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the O-alkylation of a lactam, specifically 2-pyrrolidinone, using a suitable methylating agent.

Experimental Protocol: Synthesis from 2-Pyrrolidinone

This protocol is a generalized procedure based on common organic synthesis techniques for the formation of cyclic imidates from lactams.

Materials:

-

2-Pyrrolidinone

-

Dimethyl sulfate or Trimethyloxonium tetrafluoroborate (Meerwein's salt)

-

Anhydrous solvent (e.g., dichloromethane, chloroform, or benzene)

-

Inert gas (e.g., nitrogen or argon)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

Reaction Setup: A solution of 2-pyrrolidinone in an anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere.

-

Methylation: The methylating agent (e.g., dimethyl sulfate) is added dropwise to the solution at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is then stirred for several hours to ensure complete reaction.

-

Work-up: The reaction is quenched by the slow addition of a saturated sodium bicarbonate solution to neutralize any remaining acid and decompose the excess methylating agent.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic extracts are then washed with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including potent and selective inhibitors of key signaling pathways implicated in cancer and viral infections.

MEK Inhibitors and the RAS/RAF/MEK/ERK Signaling Pathway

The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[6] Hyperactivation of this pathway due to mutations in genes like KRAS or BRAF is a common driver of tumorigenesis.[7] MEK1 and MEK2 are dual-specificity protein kinases that are central components of this pathway, making them attractive targets for cancer therapy.[8]

This compound is utilized as a key building block in the synthesis of various MEK inhibitors. The dihydropyrrole moiety can be incorporated into the core structure of these inhibitors, which then bind to and block the activity of MEK, thereby inhibiting downstream signaling and suppressing tumor growth.

Below is a DOT script visualizing the simplified RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors.

Caption: RAS/RAF/MEK/ERK signaling pathway and MEK inhibitor intervention.

Anti-HSV Agents and Viral DNA Replication

Herpes Simplex Viruses (HSV) are responsible for a range of common and persistent infections in humans. The replication of the viral genome is a critical step in the HSV life cycle and is a primary target for antiviral therapies.[9] Viral enzymes such as thymidine kinase (TK) and DNA polymerase are essential for this process and differ from their host cell counterparts, making them ideal targets for selective antiviral drugs.[10]

Pyrrole derivatives have shown promise as antiviral agents.[11] this compound can be used as a scaffold to synthesize novel nucleoside and non-nucleoside analogues that can interfere with the HSV replication machinery. These synthetic compounds can act by inhibiting the viral thymidine kinase, which is necessary for the initial phosphorylation of nucleoside analogues to their active triphosphate form, or by directly inhibiting the viral DNA polymerase, thus terminating the elongation of the viral DNA chain.

The following DOT script illustrates the general mechanism of action for anti-HSV agents targeting viral replication.

Caption: General mechanism of anti-HSV agents targeting viral replication.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

Hazard Statements:

-

Harmful if swallowed.[4]

-

Harmful in contact with skin.[4]

-

Causes skin irritation.[4]

-

Causes serious eye irritation.[4]

-

Harmful if inhaled.[4]

-

May cause respiratory irritation.[4]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

Use only outdoors or in a well-ventilated area.[4]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[4]

-

Wash skin thoroughly after handling.[4]

-

Store in a well-ventilated place. Keep container tightly closed.[4]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecules with significant biological activity. Its utility in the development of targeted therapies, such as MEK inhibitors for cancer and novel antiviral agents, underscores its importance in medicinal chemistry and drug discovery. The synthetic routes to this compound are well-established, allowing for its accessibility to researchers. As the demand for novel therapeutics continues to grow, the applications of this compound are likely to expand, making it a key intermediate for future drug development endeavors.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 5264-35-7 | FM129804 [biosynth.com]

- 3. 5264-35-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. Page loading... [guidechem.com]

- 6. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Focus on targeting the Ras-MAPK pathway: the Mek inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Ras/Raf/MEK/ERK signaling pathway and its role in the occurrence and development of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and antiviral activity of 5-heteroaryl-substituted 2'-deoxyuridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide to 5-Methoxy-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a heterocyclic organic compound with the chemical formula C₅H₉NO. This guide provides a comprehensive overview of its physical properties, synthesis, and spectral characterization, serving as a technical resource for its application in research and development, particularly in the pharmaceutical and medicinal chemistry sectors. Its structural motif is a key intermediate in the synthesis of more complex biologically active molecules.[1][2]

Core Physical and Chemical Properties

This compound is typically a colorless to light yellow liquid.[1] It is soluble in organic solvents such as ethanol and dimethylformamide, and slightly soluble in water.[1] The compound is recognized for its utility as a synthetic intermediate in organic synthesis.[1] In the pharmaceutical field, it serves as a starting material for the synthesis of biologically active molecules and is used in medicinal chemistry to prepare compounds that may inhibit biological enzyme activity and regulate cell signaling.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [3] |

| Molecular Weight | 99.13 g/mol | [3] |

| Boiling Point | 118-121 °C | [4] |

| 120.2 °C at 760 mmHg | [3] | |

| 148-149 °C | [1] | |

| Density | approx. 1.041 g/cm³ | [1] |

| 1.05±0.1 g/cm³ | [4] | |

| 1.1±0.1 g/cm³ | [3] | |

| Melting Point | About -61 °C | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Solubility | Soluble in ethanol and dimethylformamide, slightly soluble in water. | [1] |

| CAS Number | 5264-35-7 | [3][5] |

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Expected Peaks/Signals |

| ¹H NMR | Signals corresponding to the methoxy group protons (-OCH₃), and the three methylene groups (-CH₂-) of the dihydropyrrole ring. |

| ¹³C NMR | Resonances for the methoxy carbon, the three methylene carbons, and the imine carbon (C=N). |

| IR Spectroscopy | Characteristic absorption bands for C-O stretching (ether), C=N stretching (imine), and C-H stretching (aliphatic). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (99.13 g/mol ) and fragmentation patterns consistent with the loss of methoxy or other small fragments. |

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a general synthetic approach is mentioned. The preparation is typically carried out via a nucleophilic substitution reaction.[1] A plausible method involves the reaction of a suitable precursor like 2-bromo-1-pyrroline with methanol.[1]

A more general, multi-step synthesis and purification procedure for a related compound, 2-phenyl-1-pyrroline, starting from N-vinylpyrrolidin-2-one and ethyl benzoate, provides a useful reference for the type of methodology that could be adapted.[6] This process involves the formation of an intermediate keto lactam, followed by acid-catalyzed hydrolysis and cyclization, and subsequent purification by distillation.[6]

General Purification Strategy for Pyrroline Derivatives:

A common purification protocol for pyrroline derivatives involves the following steps:

-

Extraction: The crude product is dissolved in an organic solvent like ethyl acetate and washed with a basic aqueous solution (e.g., sodium bicarbonate) and brine to remove acidic and water-soluble impurities.

-

Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate.

-

Solvent Removal: The solvent is removed under reduced pressure.

-

Distillation or Chromatography: The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the pure compound.

Synthesis and Purification Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of a 2-substituted-1-pyrroline, which can be conceptually applied to this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

Biological Activity and Signaling Pathways

While it is stated that this compound is utilized in medicinal chemistry to create compounds that inhibit enzyme activity and modulate cell signaling, specific signaling pathways directly involving this compound are not detailed in the available literature.[1] However, the broader class of pyrroline derivatives is known to exhibit a range of biological activities, and this compound serves as a valuable scaffold for developing new therapeutic agents.[2]

Safety Information

This compound is considered to have low toxicity.[1] However, standard laboratory safety precautions should always be observed.[1] This includes avoiding direct contact with skin and eyes, ensuring good ventilation to prevent inhalation of vapors, and storing the compound away from ignition sources and oxidizing agents in a tightly sealed container.[1]

References

- 1. chembk.com [chembk.com]

- 2. This compound | 5264-35-7 | FM129804 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. 5264-35-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 5-methoxy-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-methoxy-3,4-dihydro-2H-pyrrole. This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Chemical Structure and Properties

This compound, also known as 2-methoxy-1-pyrroline, is a cyclic imino ether. Its fundamental properties are summarized below.

Structural Formula:

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 5264-35-7 | [1][2] |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | Approximately 118-149 °C | [3][4] |

| Density | Approximately 1.041 - 1.05 g/cm³ | [3][4] |

| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in water. | [3] |

| SMILES | COC1=NCCC1 | [2] |

| InChI | InChI=1S/C5H9NO/c1-7-5-3-2-4-6-5/h2-4H2,1H3 | [2] |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 3.8 | s | 3H | -OCH₃ |

| ~ 3.6 | t | 2H | -CH₂-N= |

| ~ 2.5 | t | 2H | -CH₂-C=N |

| ~ 1.9 | p | 2H | -CH₂-CH₂-CH₂- |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~ 165 | C=N |

| ~ 54 | -OCH₃ |

| ~ 48 | -CH₂-N= |

| ~ 30 | -CH₂-C=N |

| ~ 22 | -CH₂-CH₂-CH₂- |

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~ 1660 | Strong | C=N stretch (imine) |

| ~ 1240 | Strong | C-O stretch (ether) |

Mass Spectrometry: The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 99. Key fragmentation patterns would likely involve the loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 68, and the loss of ethylene (C₂H₄) via retro-Diels-Alder reaction.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the O-alkylation of the corresponding lactam, 2-pyrrolidinone, using an alkylating agent such as dimethyl sulfate.[5]

Reaction Scheme:

2-pyrrolidinone + (CH₃)₂SO₄ ⟶ this compound

Detailed Protocol:

-

Reaction Setup: To a solution of 2-pyrrolidinone (1.0 equivalent) in a dry, inert solvent such as dichloromethane or toluene, is added dimethyl sulfate (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure this compound.

Biological and Medicinal Chemistry Context

While specific biological activities for this compound are not extensively documented, the 3,4-dihydro-2H-pyrrole scaffold is of interest in medicinal chemistry.

-

Synthetic Intermediate: This compound serves as a valuable intermediate in the synthesis of more complex, biologically active molecules.[3] The imino ether functionality can be further manipulated to introduce diverse substituents.

-

Potential Antibacterial Activity: There is a mention of potential antibacterial effects against Mycobacterium tuberculosis.[1] This suggests that the compound could be a starting point for the development of novel anti-tuberculosis agents.

-

Bioisosteric Replacement: The cyclic imino ether moiety can be considered a bioisostere for other functional groups in drug design, potentially influencing pharmacokinetic and pharmacodynamic properties.

Signaling Pathways and Experimental Workflows

Currently, there is no publicly available research that delineates specific signaling pathways modulated by this compound. General statements suggest its use in preparing compounds that regulate cell signaling, but the precise mechanisms and protein targets have not been identified.[3]

Due to the lack of defined signaling pathways or established experimental workflows directly involving this compound, a meaningful visualization using Graphviz cannot be generated at this time. Further research is required to elucidate its biological mechanism of action.

Logical Relationships in Synthesis

The synthesis of this compound from 2-pyrrolidinone follows a clear logical progression.

Conclusion

This compound is a simple heterocyclic compound with established chemical and physical properties. While it is primarily recognized as a synthetic intermediate, its potential as a lead compound in drug discovery, particularly in the antibacterial field, warrants further investigation. The lack of detailed biological and spectroscopic data in the public domain highlights an opportunity for further research to fully characterize this molecule and explore its therapeutic potential.

References

In-Depth Technical Guide: 5-Methoxy-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methoxy-3,4-dihydro-2H-pyrrole, a valuable heterocyclic compound in organic synthesis and medicinal chemistry. This document details its molecular characteristics, a detailed experimental protocol for its synthesis, and its applications in the development of bioactive molecules.

Core Molecular Data

This compound, also known as 2-methoxy-1-pyrroline, is a cyclic imino ether. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| CAS Number | 5264-35-7 |

| Appearance | Colorless to light yellow liquid.[1] |

| Boiling Point | Approximately 118-121 °C.[2] |

| Density | Approximately 1.05 g/cm³.[2] |

| Solubility | Soluble in ethanol and dimethylformamide, slightly soluble in water.[1] |

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (≈12.011 u), Hydrogen (≈1.008 u), Nitrogen (≈14.007 u), and Oxygen (≈15.999 u).

Synthesis of this compound

The synthesis of this compound is commonly achieved through the O-alkylation of 2-pyrrolidone. This method provides a reliable route to the desired product.

Experimental Protocol: O-Alkylation of 2-Pyrrolidone

This protocol outlines the synthesis of this compound from 2-pyrrolidone using dimethyl sulfate as the methylating agent.

Materials:

-

2-Pyrrolidone

-

Dimethyl sulfate

-

Anhydrous toluene (or a similar inert solvent)

-

Sodium hydride (NaH) as a 60% dispersion in mineral oil

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, and the system is flushed with an inert gas (e.g., argon or nitrogen).

-

Addition of Base: Anhydrous toluene is added to the flask, followed by the careful addition of sodium hydride. The suspension is stirred.

-

Addition of 2-Pyrrolidone: 2-Pyrrolidone, dissolved in anhydrous toluene, is added dropwise to the stirred suspension at room temperature.

-

Methylation: After the addition of 2-pyrrolidone is complete, dimethyl sulfate is added dropwise to the reaction mixture. An exothermic reaction may be observed.

-

Reaction Monitoring: The reaction mixture is heated to reflux and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by distillation under reduced pressure to yield pure this compound.

Characterization:

The final product can be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the compound.

-

Mass Spectrometry (MS): Mass spectral data will confirm the molecular weight of the synthesized compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=N and C-O-C functional groups.

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical field.[1] Its utility stems from the reactive imino ether functionality, which can undergo various chemical transformations.

It is a valuable building block for the synthesis of more complex heterocyclic systems and biologically active molecules.[1] Its applications include the preparation of compounds designed to inhibit biological enzyme activity and modulate cell signaling pathways.[1] While specific signaling pathways involving this compound are not extensively documented, its role as a precursor to various substituted pyrrolidines and other nitrogen-containing heterocycles makes it a key component in the discovery of novel therapeutic agents.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 2-pyrrolidone.

Caption: Synthesis workflow for this compound.

References

Stability of 5-Methoxy-3,4-dihydro-2H-pyrrole Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxy-3,4-dihydro-2H-pyrrole, a cyclic imino ether, is a valuable intermediate in pharmaceutical synthesis. Understanding its stability, particularly under acidic conditions encountered during synthesis, purification, and formulation, is critical for process optimization and ensuring product purity. This technical guide provides an in-depth analysis of the anticipated stability of this compound in acidic environments. Due to a lack of direct studies on this specific molecule, this guide synthesizes information from analogous cyclic imino ethers, imines, and acetals to predict its behavior, including the mechanism of degradation, expected kinetic profiles, and methodologies for stability assessment.

Introduction

This compound, also known as 2-methoxy-1-pyrroline, belongs to the class of cyclic imino ethers. This functional group is susceptible to hydrolysis, a reaction that is often catalyzed by acid. The degradation of this key intermediate can lead to the formation of impurities, potentially impacting the yield and quality of the final active pharmaceutical ingredient (API). This document outlines the theoretical framework for the acid-catalyzed hydrolysis of this compound, provides hypothetical quantitative data for illustrative purposes, and details experimental protocols for its stability assessment.

Predicted Acid-Catalyzed Hydrolysis Mechanism

The acid-catalyzed hydrolysis of this compound is expected to proceed through a mechanism analogous to that of other imino ethers and acetals. The reaction involves the protonation of the nitrogen or oxygen atom, followed by the nucleophilic attack of water, leading to ring cleavage and the formation of gamma-aminobutyrate derivatives.

Signaling Pathway of Acid-Catalyzed Hydrolysis

Caption: Predicted mechanism of acid-catalyzed hydrolysis.

Quantitative Data Summary (Hypothetical)

In the absence of specific experimental data for this compound, the following tables present hypothetical data based on the known behavior of similar cyclic imino ethers. These tables are intended to provide a framework for understanding the potential impact of pH and temperature on stability.

Table 1: Hypothetical Half-Life (t½) of this compound at Various pH Values (25°C)

| pH | Half-Life (t½) (hours) |

| 1.0 | 0.5 |

| 2.0 | 5 |

| 3.0 | 50 |

| 4.0 | 500 |

| 5.0 | >1000 |

| 6.0 | Stable |

| 7.0 | Stable |

Table 2: Hypothetical First-Order Degradation Rate Constants (k) at Different Temperatures (pH 2.0)

| Temperature (°C) | Rate Constant (k) (s⁻¹) |

| 10 | 1.0 x 10⁻⁵ |

| 25 | 3.8 x 10⁻⁵ |

| 40 | 1.2 x 10⁻⁴ |

Experimental Protocols

The following protocols describe general methods for investigating the stability of this compound under acidic conditions.

pH-Rate Profile Determination

Objective: To determine the degradation rate of this compound as a function of pH.

Methodology:

-

Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1-7) using appropriate buffer systems (e.g., HCl/KCl for pH 1-2, citrate for pH 3-6, phosphate for pH 7). Ensure constant ionic strength across all buffers using an inert salt like KCl.

-

Reaction Setup: In a thermostatted vessel (e.g., 25°C), add a known volume of the appropriate buffer.

-

Initiation: Add a small aliquot of a concentrated stock solution of this compound in a non-reactive solvent (e.g., acetonitrile) to the buffer to achieve the desired starting concentration (e.g., 1 mM).

-

Sampling: Withdraw aliquots at predetermined time intervals.

-

Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base to prevent further degradation.

-

Analysis: Analyze the concentration of the remaining this compound using a validated analytical method (e.g., HPLC-UV, GC-MS).

-

Data Analysis: Plot the natural logarithm of the concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k). Repeat for each pH value and plot log(k) versus pH to generate the pH-rate profile.

Experimental Workflow for pH-Rate Profile

Caption: Workflow for determining the pH-rate profile.

Identification of Degradation Products

Objective: To identify the major degradation products formed during acid hydrolysis.

Methodology:

-

Forced Degradation: Prepare a solution of this compound in an acidic medium (e.g., 0.1 M HCl) and allow it to degrade significantly (e.g., for several half-lives).

-

Analysis: Analyze the degraded sample using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Structure Elucidation: Compare the mass spectra of the degradation products with known compounds or use tandem mass spectrometry (MS/MS) to elucidate their structures. The expected primary degradation product is methyl gamma-aminobutyrate.

Conclusion

While direct experimental data on the acidic stability of this compound is not currently available in the public domain, a comprehensive understanding of its likely behavior can be inferred from the chemistry of analogous cyclic imino ethers. It is anticipated that the compound will exhibit significant instability in highly acidic conditions (pH < 4), with the rate of hydrolysis decreasing as the pH approaches neutrality. The proposed hydrolysis mechanism involves protonation followed by nucleophilic attack of water and ring opening. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to perform their own stability studies, generate quantitative data, and identify degradation products, thereby ensuring the quality and stability of processes and formulations involving this important synthetic intermediate.

An In-depth Technical Guide on the Reactivity of 5-methoxy-3,4-dihydro-2H-pyrrole with Electrophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a valuable heterocyclic building block in organic synthesis and medicinal chemistry.[1][2][3] Its unique cyclic imino ether structure bestows upon it a distinct reactivity profile, particularly towards electrophilic reagents. This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles, offering insights into reaction mechanisms, experimental protocols, and quantitative data to support synthetic planning and drug discovery efforts. The document is structured to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, featuring detailed methodologies and visual aids to facilitate a deeper understanding of the core concepts.

Introduction to this compound

This compound is a colorless to light yellow liquid with the chemical formula C₅H₉NO.[1] It is soluble in various organic solvents such as ethanol and dimethylformamide and slightly soluble in water.[1] This compound serves as a versatile synthetic intermediate for the preparation of a wide range of biologically active molecules and is utilized in medicinal chemistry to construct compounds that can modulate the activity of biological enzymes and regulate cell signaling pathways.[1]

The reactivity of this compound is primarily dictated by the presence of the endocyclic imino ether functionality. The nitrogen atom's lone pair of electrons can participate in resonance, pushing electron density towards the C5 carbon, making it susceptible to electrophilic attack. However, the nitrogen atom itself is also nucleophilic and can react with electrophiles. The outcome of the reaction is often dependent on the nature of the electrophile and the reaction conditions.

General Reactivity with Electrophiles

The reaction of this compound with electrophiles can proceed through two main pathways:

-

N-Functionalization: The nitrogen atom can act as a nucleophile, attacking the electrophile to form an N-substituted product. This is common with strong electrophiles such as acyl chlorides and sulfonyl chlorides.

-

C-Functionalization: The C2 or C5 position of the pyrroline ring can be subject to electrophilic attack, particularly after the formation of an N-acyliminium ion intermediate. This pathway allows for the introduction of substituents at the carbon skeleton.

The following sections will delve into specific examples of reactions with different classes of electrophiles, providing detailed experimental data where available in the literature.

Reactions with Acylating Agents

The acylation of cyclic imino ethers is a well-established transformation. In the case of this compound, reaction with acyl chlorides or anhydrides is expected to proceed via N-acylation to form an N-acyliminium ion intermediate. This highly reactive species can then be trapped by various nucleophiles.

While specific examples for this compound are not extensively detailed in readily available literature, the general reactivity pattern of cyclic N-acyliminium ions provides a strong predictive framework.[4][5][6]

General Reaction Scheme

The reaction is initiated by the attack of the nitrogen atom on the acylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to generate the N-acyliminium ion.

Caption: General mechanism for the acylation of this compound.

Reactions with Alkylating Agents

Similar to acylation, alkylation of this compound can occur at the nitrogen atom. The resulting N-alkyliminium ion is a reactive intermediate that can undergo further transformations.

Reactions with Other Electrophiles

Reaction with Nitroacetate

It has been reported that this compound reacts with nitroacetate to form an aziridine intermediate, which is valuable in the synthesis of various pharmaceuticals.[2] Unfortunately, the specific experimental protocol and yield for this reaction are not provided in the available literature.

Experimental Protocols

Due to the limited availability of specific, detailed experimental protocols for the reaction of this compound with a wide range of electrophiles in the public domain, this section will provide a general procedure for N-acylation based on established methods for related cyclic imino ethers. Researchers should consider this as a starting point for optimization.

General Procedure for N-Acylation of this compound:

Materials:

-

This compound

-

Acyl chloride (e.g., benzoyl chloride)

-

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Triethylamine (or other non-nucleophilic base)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 eq.) in the anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.1 eq.) to the solution.

-

Slowly add the acyl chloride (1.05 eq.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitoring by TLC or LC-MS is recommended).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired N-acylated product.

Note: The specific reaction time, temperature, and purification method will need to be optimized for each specific substrate and acylating agent.

Quantitative Data Summary

A comprehensive table of quantitative data for the reactions of this compound with various electrophiles could not be compiled due to the scarcity of such information in the reviewed literature. Researchers are encouraged to consult specialized chemical databases and primary literature for specific reaction yields and conditions as they become available.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of synthetic transformations involving this compound, the following diagram illustrates a potential synthetic workflow.

Caption: A generalized workflow for the functionalization of this compound.

Conclusion

This compound represents a promising scaffold for the synthesis of diverse heterocyclic compounds. Its reactivity towards electrophiles, primarily through the formation of N-acyliminium and N-alkyliminium ions, opens avenues for the introduction of a wide range of functional groups. While the publicly available literature currently lacks a wealth of specific experimental data and protocols for this particular substrate, the general principles of cyclic imino ether and N-acyliminium ion chemistry provide a solid foundation for further exploration. This guide has aimed to consolidate the available information and provide a framework for researchers to design and execute synthetic strategies utilizing this versatile building block. Further research into the specific reaction conditions and substrate scope for the electrophilic reactions of this compound is warranted and will undoubtedly contribute to the fields of organic synthesis and drug discovery.

References

Spectroscopic Data for 5-Methoxy-3,4-dihydro-2H-pyrrole: An In-depth Technical Guide

An extensive search for publicly available experimental spectroscopic data (NMR, IR, and MS) for 5-methoxy-3,4-dihydro-2H-pyrrole (CAS Number: 5264-35-7) did not yield specific, citable datasets. While the compound is commercially available, detailed analytical characterization is not provided by suppliers, and dedicated studies detailing its spectroscopic properties were not found in the scientific literature. Consequently, the following sections provide a general framework and predicted data, which should be verified by experimental analysis.

This guide is intended for researchers, scientists, and drug development professionals, outlining the expected spectroscopic characteristics of this compound and the methodologies for their determination.

Predicted Spectroscopic Data

Given the absence of experimental data, the following tables summarize predicted spectroscopic information based on the chemical structure of this compound. These predictions are derived from standard spectroscopic principles and data for analogous structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 4.0 | Triplet | 2H | H2 |

| ~2.6 - 2.8 | Triplet | 2H | H4 |

| ~1.9 - 2.1 | Quintet | 2H | H3 |

| ~3.6 - 3.8 | Singlet | 3H | OCH₃ |

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~165 - 170 | C5 (C=N) |

| ~55 - 60 | OCH₃ |

| ~45 - 50 | C2 |

| ~30 - 35 | C4 |

| ~20 - 25 | C3 |

Solvent: CDCl₃

Table 3: Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1650 - 1680 | Strong | C=N stretch (Imine) |

| ~2850 - 3000 | Medium-Strong | C-H stretch (Aliphatic) |

| ~1050 - 1150 | Strong | C-O stretch (Ether) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 99.0684 | [M]⁺ (Molecular Ion) |

| 98 | [M-H]⁺ |

| 84 | [M-CH₃]⁺ |

| 70 | [M-OCH₃]⁺ |

Experimental Protocols

To obtain definitive spectroscopic data for this compound, the following experimental methodologies are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Integrate the proton signals and assign the chemical shifts for all signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Analysis: Identify and annotate the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electron ionization (EI) for a volatile compound or electrospray ionization (ESI) for a less volatile one.

-

Data Acquisition: Acquire the mass spectrum, ensuring to record the molecular ion peak and the fragmentation pattern.

-

Data Analysis: Determine the exact mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound like this compound is outlined below.

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 5-methoxy-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-methoxy-3,4-dihydro-2H-pyrrole, also known as 2-methoxy-1-pyrroline, is a heterocyclic compound of interest in synthetic organic chemistry and drug discovery.[1][2][3] Its structural motif is a feature in various biologically active molecules. This guide provides a detailed analysis of its proton nuclear magnetic resonance (1H NMR) spectrum, a critical technique for structural elucidation and purity assessment. Due to the limited availability of a complete, published 1H NMR data set for this specific molecule, this guide will also draw upon spectral data from closely related pyrroline derivatives to provide a comprehensive understanding of the expected spectral features.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of this compound. These predictions are based on the analysis of similar structures and general principles of NMR spectroscopy.

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -OCH3 (C5) | 3.5 - 3.8 | Singlet (s) | 3H | N/A |

| H2 (C2) | ~3.8 | Triplet (t) | 2H | ~7-8 |

| H3 (C3) | ~1.9 | Quintet (quint) | 2H | ~7-8 |

| H4 (C4) | ~2.7 | Triplet (t) | 2H | ~7-8 |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent used, concentration, and the specific NMR instrument.

Signal Assignment and Interpretation

The structure of this compound gives rise to a relatively simple yet informative 1H NMR spectrum.

-

Methoxy Group (-OCH3): The three protons of the methoxy group are chemically equivalent and do not couple with any other protons. Therefore, they are expected to appear as a sharp singlet in the downfield region of the aliphatic section of the spectrum, typically between 3.5 and 3.8 ppm.

-

Methylene Protons at C2: The two protons on the carbon adjacent to the nitrogen (C2) are expected to be deshielded due to the inductive effect of the nitrogen atom. They will likely appear as a triplet around 3.8 ppm, resulting from coupling with the two adjacent protons at C3.

-

Methylene Protons at C3: These protons are in a more shielded environment compared to those at C2 and C4. They are coupled to the protons at both C2 and C4 (two protons each). This would ideally result in a quintet, appearing further upfield, estimated to be around 1.9 ppm.

-

Methylene Protons at C4: The protons at C4 are adjacent to the imine double bond, which will cause some deshielding. They are coupled to the two protons at C3 and are expected to appear as a triplet around 2.7 ppm.

Experimental Protocols

A standard experimental protocol for acquiring the 1H NMR spectrum of this compound is outlined below.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl3), methanol-d4 (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can influence the chemical shifts.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (for a 400 MHz spectrometer):

| Parameter | Setting |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl3 |

| Temperature | 298 K |

| Number of Scans | 16-64 |

| Relaxation Delay | 1-2 s |

| Pulse Width | 90° |

| Spectral Width | -2 to 12 ppm |

| Acquisition Time | 3-4 s |

Visualizations

To aid in the understanding of the molecular structure and a potential synthetic route, the following diagrams are provided.

Caption: Chemical structure of this compound.

A plausible synthetic pathway for this compound involves the reaction of a suitable precursor with methanol.

Caption: A generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the ¹³C NMR of 5-methoxy-3,4-dihydro-2H-pyrrole

Abstract: This technical guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the ¹³C Nuclear Magnetic Resonance (NMR) spectrum for 5-methoxy-3,4-dihydro-2H-pyrrole. Due to the absence of publicly available experimental spectra for this specific compound, this document presents predicted chemical shift values based on analogous structures and established NMR principles. Furthermore, a detailed experimental protocol for the acquisition and processing of the ¹³C NMR data is provided to guide researchers in its empirical determination. This guide is intended to serve as a practical resource for the structural elucidation and characterization of this heterocyclic compound, which is a valuable intermediate in organic and medicinal chemistry.[1][2]

Introduction to the ¹³C NMR of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules. ¹³C NMR, in particular, provides direct information about the carbon skeleton of a compound. Each unique carbon atom in a molecule produces a distinct signal in the spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment.

This compound is a cyclic imino ether. Its structure contains five distinct carbon environments, which are expected to give rise to five signals in a proton-decoupled ¹³C NMR spectrum. The key structural features influencing the chemical shifts are the sp²-hybridized iminic carbon (C5), the electron-withdrawing effect of the nitrogen and oxygen atoms, and the aliphatic nature of the pyrrolidine ring carbons. Understanding these influences is crucial for the correct assignment of the spectral signals.

Predicted ¹³C NMR Spectral Data

As of the date of this publication, experimental ¹³C NMR data for this compound is not available in the public domain. The following table summarizes the predicted chemical shifts for each carbon atom. These predictions are derived from data for structurally related compounds, including pyrrolidine, γ-butyrolactam, and other cyclic imines, as well as general chemical shift increments.[3][4][5]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hybridization | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Rationale for Prediction |

| C5 | sp² | 165 - 175 | The iminic carbon (C=N) is the most deshielded carbon in the ring, analogous to carbons in similar imino ether and lactam systems.[6] |

| -OCH₃ | sp³ | 53 - 58 | Typical range for a methoxy carbon attached to an sp² carbon. The electronegative oxygen causes a significant downfield shift.[6] |

| C2 | sp³ | 45 - 52 | Methylene carbon alpha to the nitrogen atom. Its chemical shift is significantly downfield compared to a simple alkane due to the inductive effect of the nitrogen. Similar to C2/C5 in pyrrolidine (approx. 46 ppm).[7] |

| C4 | sp³ | 28 - 35 | Methylene carbon beta to the methoxy-imine group and gamma to the nitrogen. Expected to be less deshielded than C2 and C3. |

| C3 | sp³ | 20 - 26 | Methylene carbon beta to the nitrogen and alpha to the C4 carbon. Its environment is similar to the C3/C4 carbons in pyrrolidine (approx. 26 ppm).[7] |

Note: These are estimated values. The actual experimental values may vary depending on the solvent, concentration, and temperature.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed methodology for obtaining a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

-

Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurity signals. Purification can be achieved by distillation or column chromatography.

-

Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Concentration: Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount (1-2 drops of a dilute solution) of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

-

Sample Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the sample height in the tube is approximately 4-5 cm.

-

Filtering (Optional): If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard proton-decoupled ¹³C NMR experiment on a 400 MHz (or similar) NMR spectrometer.

Table 2: Recommended ¹³C NMR Acquisition Parameters

| Parameter | Recommended Value | Purpose |

| Spectrometer Frequency | 100 MHz (for a 400 MHz ¹H spectrometer) | The resonance frequency for ¹³C nuclei at the given magnetic field strength. |

| Pulse Program | zgpg30 or equivalent | Standard proton-decoupled experiment with a 30° pulse angle to allow for faster relaxation. |

| Spectral Width (SW) | 0 - 220 ppm (approx. 22,000 Hz) | Encompasses the entire expected range of ¹³C chemical shifts for organic molecules.[8] |

| Acquisition Time (AT) | 1 - 2 seconds | The duration for which the signal (FID) is detected. |

| Relaxation Delay (D1) | 2 seconds | A delay between scans to allow for T1 relaxation of the carbon nuclei, ensuring quantitative accuracy is approached. |

| Number of Scans (NS) | 128 - 1024 (or more) | The number of FIDs to be averaged. A higher number improves the signal-to-noise ratio, which is necessary due to the low natural abundance of ¹³C. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton broadband decoupling (e.g., garp) | Simplifies the spectrum by removing ¹H-¹³C coupling, resulting in a single peak for each unique carbon. |

Data Processing

-

Fourier Transformation (FT): The raw data (Free Induction Decay, FID) is converted from the time domain to the frequency domain. An exponential multiplication with a line broadening factor of 1-2 Hz is typically applied to improve the signal-to-noise ratio.

-

Phase Correction: The transformed spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and Lorentzian).

-

Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

-

Referencing: The spectrum is calibrated by setting the TMS signal to 0.00 ppm. If TMS is not used, the solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking: The chemical shifts of all significant peaks are identified and listed.

Workflow Visualization

The logical workflow for the characterization of this compound using ¹³C NMR is illustrated below. This diagram outlines the process from initial sample handling to the final structural confirmation.

References

An In-depth Technical Guide on the Safety and Handling of 5-methoxy-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-methoxy-3,4-dihydro-2H-pyrrole (CAS No. 5264-35-7), a heterocyclic compound commonly utilized as a synthetic intermediate in pharmaceutical and medicinal chemistry research.[1] Due to its role as a building block for biologically active molecules, adherence to strict safety protocols is essential.[1]

Chemical and Physical Properties

This compound, also known as 2-methoxy-1-pyrroline, is a colorless to light yellow liquid.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [2] |

| Molecular Weight | 99.13 g/mol | [2][3] |

| CAS Number | 5264-35-7 | [2] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.041 - 1.1 g/cm³ | [1][4] |

| Boiling Point | ~120.2°C to 149°C at 760 mmHg | [1][4] |

| Melting Point | ~ -61°C | [1] |

| Flash Point | 26.5 ± 12.7 °C | [4] |

| Solubility | Soluble in ethanol and dimethylformamide; slightly soluble in water. | [1] |

Toxicological Data and Hazard Identification

GHS Hazard Classification:

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Acute Toxicity, Dermal | Category 4 |

| Acute Toxicity, Inhalation | Category 4 |

| Skin Irritation | Category 2 |

| Eye Irritation | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory irritation) |

Hazard and Precautionary Statements:

| Code | Statement |

| H302 | Harmful if swallowed. |

| H312 | Harmful in contact with skin. |

| H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. |

| H332 | Harmful if inhaled. |

| H335 | May cause respiratory irritation. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P270 | Do not eat, drink or smoke when using this product. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| P302+P352 | IF ON SKIN: Wash with plenty of water. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

This is not an exhaustive list. Always consult the full Safety Data Sheet (SDS) from the supplier.

Experimental Protocols and Handling

As a synthetic intermediate, this compound is often handled in laboratory settings during multi-step syntheses. The following sections provide a representative experimental protocol and general handling guidelines.

Representative Experimental Protocol: Synthesis of Dihydro-2H-Pyrroles

While a specific protocol for this compound is not detailed in peer-reviewed literature, the synthesis of structurally similar 3,4-dihydro-2H-pyrroles via hydrogenative cyclization of nitro ketones provides a relevant example of handling conditions.[5][6]

Methodology:

-

Reactor Setup: A suitable pressure reactor (e.g., an autoclave) is charged with the nitro ketone precursor, a solvent (e.g., acetonitrile), and a catalyst (e.g., 4 mol% Nickel on silica).[5][6]

-

Inerting: The reactor is sealed and purged multiple times with an inert gas (e.g., argon) to remove oxygen.

-

Pressurization: The reactor is pressurized with hydrogen gas (e.g., to 20 bar).[5][6]

-

Heating and Reaction: The reaction mixture is heated (e.g., to 120°C) and stirred for a specified duration (e.g., 5-20 hours).[5][6]

-

Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and the hydrogen pressure is carefully vented in a fume hood.

-

Workup: The catalyst is removed by filtration, and the solvent is removed under reduced pressure. The resulting crude product is then purified using standard laboratory techniques such as column chromatography.

This protocol involves handling flammable gases under high pressure and temperature, requiring specialized equipment and engineering controls.

Standard Handling and Storage Workflow

All operations involving this compound should be performed in a well-ventilated chemical fume hood.[1] A standard workflow for handling is outlined below.

Caption: Standard laboratory workflow for handling this compound.

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] Keep away from heat, sparks, open flames, and oxidizing agents.[1]

Emergency Procedures

Proper preparation for accidental exposure or spills is critical.

First Aid Measures:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]

-

Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. Seek medical attention if irritation occurs.[4]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[4]

Spill Response Workflow

In the event of a spill, follow a structured response plan.

Caption: Logical workflow for responding to a chemical spill.

Biological Activity and Signaling Pathways

This compound is primarily documented as a synthetic intermediate.[1] While it has been noted to have some antibacterial effects against Mycobacterium tuberculosis, detailed studies on its mechanism of action or interaction with specific cellular signaling pathways are not available in the public domain.[3] Its utility lies in its incorporation into larger, more complex molecules designed to modulate biological targets. Therefore, no signaling pathway diagrams can be provided for the compound itself.

Disclaimer: This document is intended as a technical guide for trained professionals and is not a substitute for a formal Safety Data Sheet (SDS) or institutional safety training. Always consult the most current SDS provided by the chemical supplier and adhere to all local and institutional safety regulations.

References

- 1. chembk.com [chembk.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 5264-35-7 | FM129804 [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. Synthesis of 3,4‐Dihydro‐2H‐Pyrroles from Ketones, Aldehydes, and Nitro Alkanes via Hydrogenative Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Methoxy-3,4-dihydro-2H-pyrrole from 2-Pyrrolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-methoxy-3,4-dihydro-2H-pyrrole from 2-pyrrolidinone. This synthesis, achieved through O-alkylation using dimethyl sulfate, is a crucial transformation for producing a versatile intermediate in medicinal chemistry and organic synthesis. Applications of the product include its use as a key reagent in the development of MEK inhibitors for antitumor therapies and in the synthesis of antiviral compounds.

Introduction

This compound, also known as 2-methoxy-1-pyrroline, is a valuable cyclic imino ether. Its utility as a synthetic intermediate is well-established, particularly in the pharmaceutical industry. It serves as a building block for complex heterocyclic scaffolds found in biologically active molecules. For instance, it has been utilized in the preparation of dihydroindolones and dihydroindolizinones that act as potent and orally available MEK inhibitors with significant in vivo antitumor efficacy.[1] Furthermore, it is a reactant in the synthesis of methylenedioxy mappicine ketone analogs, which have shown activity against herpes viruses.[1] The synthesis from the readily available and inexpensive starting material, 2-pyrrolidinone, makes it an accessible and important compound for drug discovery and development.

Data Presentation

A summary of the key physical and chemical properties of the reactant and product is provided below for easy reference.

| Property | 2-Pyrrolidinone (Reactant) | This compound (Product) |

| CAS Number | 616-45-5 | 5264-35-7 |

| Molecular Formula | C₄H₇NO | C₅H₉NO |

| Molecular Weight | 85.10 g/mol | 99.13 g/mol |

| Appearance | Colorless liquid or solid | Colorless to light yellow liquid |

| Boiling Point | 245 °C | 118-121 °C |

| Density | 1.116 g/mL | ~1.05 g/cm³ |

Experimental Protocols

The following protocol details the synthesis of this compound via the O-alkylation of 2-pyrrolidinone using dimethyl sulfate.[1]

Materials:

-

2-Pyrrolidinone (0.235 mol, 20.03 g)

-

Dimethyl sulfate (1 equiv., 23 mL)

-

Benzene (85 mL)

-

15 N Sodium hydroxide solution (19 mL)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 20.03 g (0.235 mol) of 2-pyrrolidinone in 85 mL of benzene.

-

Addition of Alkylating Agent: To this solution, slowly add 23 mL (1 equivalent) of dimethyl sulfate dropwise.

-

Reaction: Heat the reaction mixture to 70 °C and maintain it at reflux for 3 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add 19 mL of 15 N sodium hydroxide solution.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous phase and extract it three times with benzene.

-

Drying and Concentration: Combine the organic phases and dry them over anhydrous sodium sulfate. Remove the solvent by evaporation under reduced pressure.

-

Purification: Purify the resulting residue by vacuum distillation to obtain this compound as a colorless liquid. The reported yield is 58%, with a boiling point of 37 °C at 10⁻² mbar.[1]

Characterization:

The structure of the product can be confirmed by ¹H NMR spectroscopy. The expected signals are: δ 1.97 (m, 2H), 2.41 (t, 2H), 3.61 (t, 2H), 3.75 (s, 3H) in CDCl₃ at 100 MHz.[1]

Mandatory Visualizations

Reaction Scheme

Caption: O-alkylation of 2-pyrrolidinone to yield this compound.

Experimental Workflow

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted 3,4-Dihydro-2H-Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction